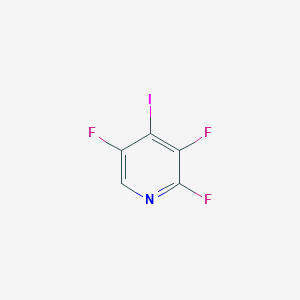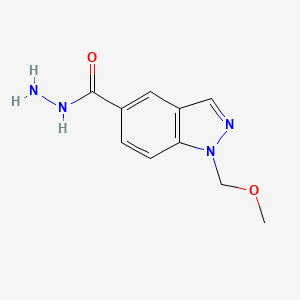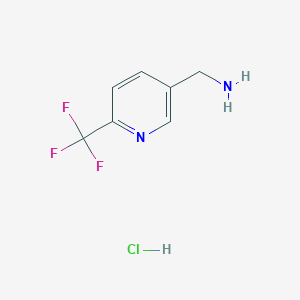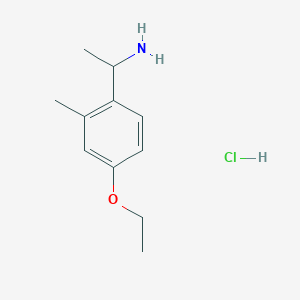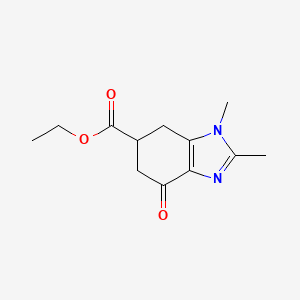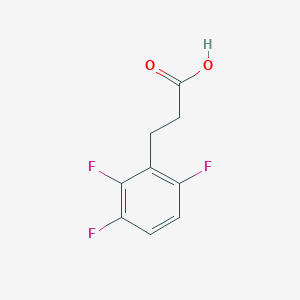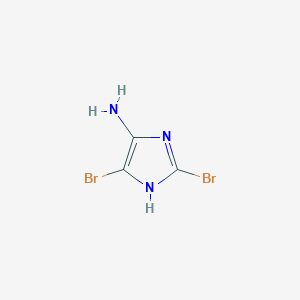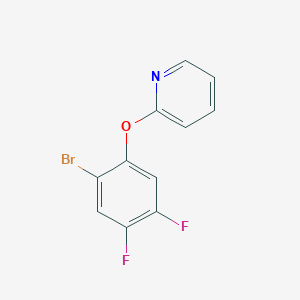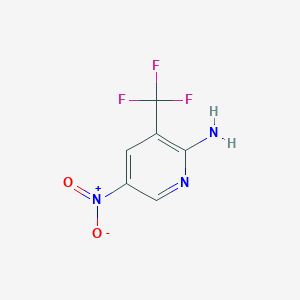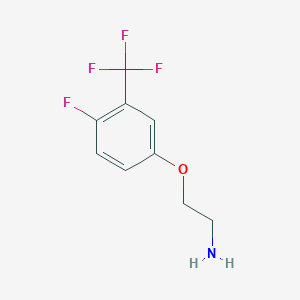
2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine
Vue d'ensemble
Description
2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine (FTME) is an amine compound that has been studied extensively in the scientific community. It is a versatile compound that can be used in a variety of applications, ranging from synthesis to medicinal research. FTME has been found to have a number of biochemical and physiological effects, and has been used in laboratory experiments to study these effects.
Applications De Recherche Scientifique
Antipsychotic and Neuroprotective Potential
- 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, which include compounds similar to 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, have shown potential as antipsychotic agents. These compounds exhibit anti-dopaminergic properties, making them useful in treating conditions like schizophrenia, dependency, and neurodegenerative disorders. Their activity encompasses neuroleptic, neuroprotective, and antiaddictive effects (Habernickel, 2003).
Dopamine Receptor Affinity
- The synthesis and study of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives have revealed their binding affinities for dopamine receptors. These compounds, structurally related to 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, are important in understanding dopamine receptor interactions, contributing to research in neurotransmitter systems and potential therapeutic applications (Claudi et al., 1990).
Central Dopamine Receptor Agonistic Effect
- 2-(4-Fluoro-3-hydroxyphenyl)ethylamines have been investigated for their central D-2 dopamine receptor agonistic effects. Their impact on behavior, as observed in animal models, suggests a significant role in modulating dopamine-related functions in the central nervous system (Ferrari & Claudi, 1991).
Structure-Activity Relationships
- N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives have been synthesized and their structure-activity relationships explored, focusing on their interaction with dopamine receptors. This research is crucial in developing more effective dopaminergic agents (Claudi et al., 1992).
Beta-Blocker Conformations
- Studies on molecules like 2-phenoxy ethylamine, which share structural similarities with 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, help in understanding the conformation and structure of beta-blockers, a class of drugs used primarily in cardiovascular diseases (Macleod & Simons, 2004).
Intracellular pH Measurement
- Fluorinated aminophenol derivatives, related to 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine, have been developed as pH-sensitive probes. These compounds aid in the measurement of intracellular pH, a critical factor in various biological processes (Rhee, Levy, & London, 1995).
Herbicide Development
- The compound has been used in the synthesis of novel herbicides, such as Beflubutamid. This application demonstrates the versatility of 2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine in agricultural chemistry (Chen Huan-you, 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPPBUYQDXZSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-3-trifluoromethylphenoxy)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)
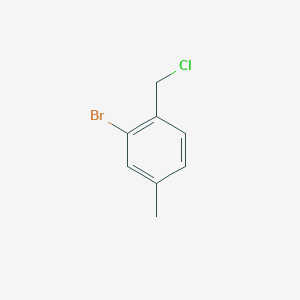
![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)
![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)
